Thiophene, 2-formyl-2,3-dihydro- Thiophene, 2-formyl-2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 290354-70-0
VCID: VC20276181
InChI: InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2
SMILES:
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol

Thiophene, 2-formyl-2,3-dihydro-

CAS No.: 290354-70-0

Cat. No.: VC20276181

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-formyl-2,3-dihydro- - 290354-70-0

Specification

CAS No. 290354-70-0
Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
IUPAC Name 2,3-dihydrothiophene-2-carbaldehyde
Standard InChI InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2
Standard InChI Key QWTALAUIEVWIGR-UHFFFAOYSA-N
Canonical SMILES C1C=CSC1C=O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Basic Properties

Thiophene, 2-formyl-2,3-dihydro- is defined by the molecular formula C₅H₆OS and a molecular weight of 114.166 g/mol . Its IUPAC name, 2-formyl-2,3-dihydrothiophene, reflects the presence of a formyl group (-CHO) at the 2-position of a partially saturated thiophene ring. The dihydro modification indicates the reduction of one double bond in the thiophene ring, resulting in a hybrid structure that combines aromatic and aliphatic characteristics.

Spectroscopic and Crystallographic Data

The compound’s InChIKey (QWTALAUIEVWIGR-UHFFFAOYSA-N) serves as a unique identifier for its 3D conformation . While crystallographic data for this specific derivative remain unpublished, analogous thiophene structures exhibit planar geometries in the aromatic regions, with slight puckering in the saturated carbons. Nuclear magnetic resonance (NMR) studies of similar dihydrothiophenes reveal distinct shifts for the formyl proton (δ 9.8–10.2 ppm) and olefinic protons (δ 5.5–6.5 ppm) .

Comparative Structural Analysis

The following table summarizes key structural features of thiophene, 2-formyl-2,3-dihydro- alongside related derivatives:

PropertyThiophene, 2-formyl-2,3-dihydro-2-Thiophenecarboxaldehyde2,3-Dihydrothiophene
Molecular FormulaC₅H₆OSC₅H₄OSC₄H₆S
Degree of Unsaturation342
Functional GroupsFormyl, dihydroFormylDihydro
Aromatic CharacterPartialFullNon-aromatic

Synthesis and Reaction Pathways

Electrophilic Formylation of Dihydrothiophene

A patented method (CN111777590A) describes the synthesis of 2-thiophenecarboxaldehyde via electrophilic substitution using thiophene, N,N-dimethylformamide (DMF), and thionyl chloride (SOCl₂) . Although this process primarily yields the fully aromatic aldehyde, minor modifications—such as partial hydrogenation—could theoretically produce 2-formyl-2,3-dihydrothiophene. Key reaction parameters include:

  • Temperature: 20–30°C during SOCl₂ addition, followed by heating to 70–85°C

  • Molar Ratios: Thiophene : DMF : SOCl₂ ≈ 1 : 1.4 : 1.2

  • Yield: Up to 89.24% for the aromatic analog

Alternative Synthetic Routes

The acylation of dihydrothiophenes with formylating agents like dichloromethyl methyl ether (Cl₂CHOCH₃) under Friedel-Crafts conditions represents a plausible pathway . Computational studies suggest that the electron-donating effects of the dihydro moiety activate the 2-position for electrophilic attack, favoring formylation over other substitution patterns.

Physicochemical Properties and Reactivity

Thermal Stability and Phase Behavior

Experimental data for thiophene, 2-formyl-2,3-dihydro- remain limited, but extrapolations from similar compounds suggest:

  • Boiling Point: Estimated 200–250°C (based on molecular weight and polarity)

  • Melting Point: Likely <50°C due to reduced symmetry compared to fully saturated analogs

  • Solubility: Moderate polarity predicts solubility in dichloromethane, THF, and DMSO

Chemical Reactivity Profile

The formyl group enables diverse transformations:

  • Nucleophilic Addition: Reaction with amines to form Schiff bases (R–N=CH–Thiophene)

  • Reduction: Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄

  • Cycloadditions: Participation in Diels-Alder reactions via the dihydro moiety’s conjugated diene system

Future Research Directions

  • Spectroscopic Benchmarking: High-resolution FT-IR and Raman studies to establish reference spectra

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral dihydrothiophenes

  • In Silico ADMET Profiling: Predictive modeling of bioavailability and metabolic pathways

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